3,4-Dichlorobenzotrifluoride CAS number and properties
3,4-Dichlorobenzotrifluoride CAS number and properties
An In-depth Technical Guide to 3,4-Dichlorobenzotrifluoride
Introduction
3,4-Dichlorobenzotrifluoride, with the CAS number 328-84-7, is an organic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms and a trifluoromethyl group.[1] This compound typically appears as a colorless to pale yellow liquid with a distinct aromatic odor.[1][2] Its chemical stability and low reactivity make it a valuable component in various industrial and research applications, particularly as a solvent and a key intermediate in the synthesis of other complex chemicals.[1][3] The presence of both chlorine and trifluoromethyl groups imparts unique properties such as high electronegativity and lipophilicity.[1] It is recognized for its relatively low volatility and high boiling point, which are advantageous in certain chemical processes.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of 3,4-Dichlorobenzotrifluoride are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 328-84-7 | [1][3][4][5][6] |
| Molecular Formula | C₇H₃Cl₂F₃ | [1][3][5][6] |
| Molecular Weight | 215.00 g/mol | [2][3][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |
| Odor | Aromatic | [2] |
| Boiling Point | 173-174 °C | [2][3][4] |
| Melting Point | -13 to -12 °C | [2][3][4] |
| Density | 1.478 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.475 | [2][4] |
| Vapor Pressure | 1.6 mmHg (20 °C) | [4] |
| Flash Point | 65 °C (closed cup) | [2][4] |
| Solubility | May volatilize from water surfaces | [2] |
Applications in Research and Drug Development
3,4-Dichlorobenzotrifluoride is a versatile intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals.[2][3][7][8] Its role as a building block is crucial for creating novel therapeutic agents and developing innovative solutions in these sectors.[3][8]
Key applications include:
-
Intermediate for Agrochemicals : It serves as a precursor for various insecticides and herbicides.[2] For instance, it has been used in the preparation of the potential diphenyl ether herbicide, 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether (RH-2512).[4]
-
Pharmaceutical Synthesis : This compound is a vital intermediate in the synthesis of pharmaceuticals, particularly in the creation of heterocyclic drugs.[7]
-
Solvent Applications : Due to its ability to dissolve a wide range of organic compounds, it is employed as a solvent in complex organic reactions.[1][3]
-
Specialty Chemicals : It is a key intermediate in the production of fluorinated compounds, essential for developing advanced materials and specialty chemicals.[3]
-
Other Industrial Uses : It is also used in the formulation of dyes, electronic cleaning agents, and high-performance polymers.[2][3]
Experimental Protocols: Synthesis
Several methods for the synthesis of 3,4-Dichlorobenzotrifluoride have been documented. The primary routes involve the chlorination of a precursor followed by fluorination.
Method 1: Chlorination of 4-Chlorobenzotrifluoride
This method involves the direct chlorination of 4-Chlorobenzotrifluoride.[9]
Protocol:
-
Place 4-Chlorobenzotrifluoride and a catalyst (e.g., a mixture of iron powder and ferric chloride) into a reactor.[9]
-
With stirring, raise the temperature of the mixture to 60 °C.[9]
-
Introduce dry chlorine gas into the reactor and continue heating to a constant temperature between 70 °C and 90 °C.[9]
-
Continue feeding chlorine gas for more than two hours until the content of 3,4-Dichlorobenzotrifluoride reaches approximately 90wt%.[9]
-
Stop the chlorine gas feed and exhaust any unreacted chlorine and produced hydrogen chloride gas to obtain the crude product.[9]
-
Filter the crude product to remove the catalyst, followed by pressure reduction and fine distillation to yield the final product with a purity of over 99wt%.[9]
Method 2: From 3,4-Dichlorotoluene
This process involves a two-step synthesis starting from 3,4-Dichlorotoluene.[2][10]
Protocol:
-
Chlorination: 3,4-Dichlorotoluene is reacted with chlorine in the presence of a catalyst to produce 3,4-Dichlorobenzotrichloride.[2][10]
-
Fluorination: The resulting 3,4-Dichlorobenzotrichloride is then reacted with anhydrous hydrogen fluoride. This halogen exchange reaction yields the crude 3,4-Dichlorobenzotrifluoride.[2][10]
-
Purification: The crude product is then subjected to distillation, neutralization, and filtration to obtain the finished product.[10]
Safety and Toxicology
3,4-Dichlorobenzotrifluoride is a combustible liquid and requires careful handling.[4][11] It is known to be an irritant and can be narcotic in high concentrations.[2]
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and is toxic to aquatic life with long-lasting effects (H411).[4][11]
-
Precautionary Measures : Wear protective gloves, clothing, and eye/face protection (P280).[4][11] Wash skin thoroughly after handling (P264).[11] Avoid release to the environment (P273).[4]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[11] If on skin, remove contaminated clothing and rinse skin with water (P303 + P361 + P353).[11]
-
Fire Fighting : Use dry chemical, CO2, alcohol-resistant foam, or water spray for fires.[2]
-
Storage : Store in a well-ventilated place and keep cool (P403+P235).[11]
Toxicological studies have shown that it can induce unscheduled DNA synthesis and sister chromatid exchange in certain cell lines.[2] It is reported to be moderately irritating to rabbit skin and slightly irritating to rabbit eyes.[2]
References
- 1. CAS 328-84-7: 3,4-Dichlorobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. CN102746108A - Preparation method of 3,4-Dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 10. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
